molecular formula C17H18N2O2 B11846014 1-Benzyl-2-ethyl-5-nitroindoline

1-Benzyl-2-ethyl-5-nitroindoline

Cat. No.: B11846014
M. Wt: 282.34 g/mol
InChI Key: IEAQHYUSIYVXAS-UHFFFAOYSA-N
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Description

1-Benzyl-2-ethyl-5-nitroindoline is a synthetic organic compound belonging to the indoline family. Indolines are heterocyclic compounds that are structurally related to indoles, which are significant in various biological and pharmaceutical contexts. The molecular formula of this compound is C17H18N2O2, and it has a molecular weight of 282.34 g/mol .

Preparation Methods

The synthesis of 1-Benzyl-2-ethyl-5-nitroindoline typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, followed by N-alkylation. The Fischer indole synthesis is a well-known method for constructing indole rings, which can then be further modified to produce indoline derivatives .

In an industrial setting, the synthesis might involve the following steps:

Chemical Reactions Analysis

1-Benzyl-2-ethyl-5-nitroindoline undergoes various chemical reactions, including:

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Scientific Research Applications

1-Benzyl-2-ethyl-5-nitroindoline has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex indoline derivatives, which are used in various organic synthesis protocols.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-ethyl-5-nitroindoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and ethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

1-Benzyl-2-ethyl-5-nitroindoline can be compared with other indoline derivatives such as:

    1-Benzyl-2-methyl-5-nitroindoline: Similar structure but with a methyl group instead of an ethyl group.

    1-Benzyl-2-ethyl-6-nitroindoline: Nitro group at the 6-position instead of the 5-position.

    1-Benzyl-2-ethyl-5-aminoindoline: Amino group instead of a nitro group at the 5-position.

These compounds share similar synthetic routes and chemical properties but differ in their biological activities and applications .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

1-benzyl-2-ethyl-5-nitro-2,3-dihydroindole

InChI

InChI=1S/C17H18N2O2/c1-2-15-10-14-11-16(19(20)21)8-9-17(14)18(15)12-13-6-4-3-5-7-13/h3-9,11,15H,2,10,12H2,1H3

InChI Key

IEAQHYUSIYVXAS-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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